molecular formula C6H6F3NO2 B12837273 3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one CAS No. 84758-80-5

3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one

Cat. No.: B12837273
CAS No.: 84758-80-5
M. Wt: 181.11 g/mol
InChI Key: YOWWYJBPYCWVDC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an aziridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone typically involves the reaction of 3,3-dimethyl-2-aziridinone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-2-aziridinone} + \text{Trifluoroacetic anhydride} \rightarrow \text{3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted aziridinone derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.

Industry:

    Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.

    Material Science: Incorporated into materials for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The aziridinone ring can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.

    1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Another compound used in trifluoromethylation.

    Trimethyl (trifluoromethyl)silane:

Uniqueness: 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone is unique due to the presence of both the trifluoroacetyl group and the aziridinone ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

84758-80-5

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

3,3-dimethyl-1-(2,2,2-trifluoroacetyl)aziridin-2-one

InChI

InChI=1S/C6H6F3NO2/c1-5(2)3(11)10(5)4(12)6(7,8)9/h1-2H3

InChI Key

YOWWYJBPYCWVDC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N1C(=O)C(F)(F)F)C

Origin of Product

United States

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